"2-Amino-1-morpholinoethanone hydrochloride" CAS number
"2-Amino-1-morpholinoethanone hydrochloride" CAS number
An In-Depth Technical Guide to 2-Amino-1-morpholinoethanone Hydrochloride (CAS: 24152-96-3)
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3), a key building block in medicinal chemistry and pharmaceutical development. As a bifunctional molecule featuring a primary amine and a morpholine amide, it serves as a versatile scaffold for synthesizing a wide array of complex, biologically active compounds. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, presents a validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, discusses its strategic applications in drug discovery, and provides essential guidelines for safe handling and storage.
Physicochemical Properties and Identifiers
2-Amino-1-morpholinoethanone hydrochloride, also known as 4-(Aminoacetyl)morpholine hydrochloride, is typically supplied as a colorless or yellow crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility, making it more convenient for laboratory use compared to the free base.[3] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 24152-96-3 | [4][5] |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | |
| Molecular Weight | 180.63 g/mol | |
| Melting Point | 245-246 °C | [2] |
| Appearance | Colorless crystals or lumps | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Stability | Hygroscopic | [2] |
| SMILES String | Cl.NCC(=O)N1CCOCC1 | |
| InChI Key | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanism
The synthesis of 2-Amino-1-morpholinoethanone hydrochloride is most effectively achieved through the catalytic hydrogenation of an azide precursor. This method is reliable and provides the target compound in good yield. The protocol described below is adapted from a procedure reported in Bioorganic and Medicinal Chemistry.[5]
Underlying Principle: Catalytic Hydrogenation
The core of this synthesis is the reduction of an organic azide (R-N₃) to a primary amine (R-NH₂). Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. The process involves the adsorption of the azide and hydrogen gas onto the palladium surface. The catalyst facilitates the cleavage of the N-N bonds and subsequent addition of hydrogen, releasing nitrogen gas as the only byproduct, which makes product purification straightforward. The inclusion of hydrochloric acid (HCl) in the reaction medium ensures that the newly formed amine is immediately protonated to form the stable hydrochloride salt, preventing side reactions and aiding in its isolation.
Caption: Workflow for the synthesis of 4-(aminoacetyl)morpholine hydrochloride.
Experimental Protocol
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Vessel Preparation: To a round-bottom flask, add the azide precursor, 2-azido-1-morpholinoethanone.
-
Solvent and Acid Addition: Add a solvent system of Tetrahydrofuran (THF) and a solution of 3.25 M HCl.[5]
-
Catalyst Introduction: Carefully add 10% palladium on activated charcoal (10% Pd/C) to the suspension.
-
Hydrogenation: Saturate the suspension with hydrogen gas (H₂) by bubbling it through the mixture. Maintain a positive H₂ atmosphere (e.g., using a balloon) and stir the reaction vigorously for 3 hours at room temperature.[5]
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting azide spot disappears.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite or a quantitative filter paper to remove the palladium catalyst.[5]
-
Solvent Removal: Concentrate the filtrate by evaporating the solvent under reduced pressure. This will yield an oil.[5]
-
Product Isolation: Place the resulting oil in a desiccator for 24 hours to facilitate complete drying and crystallization, yielding the final product as a yellow solid.[5]
Analytical Characterization
To confirm the identity and purity of the synthesized 2-Amino-1-morpholinoethanone hydrochloride, standard analytical techniques are employed. The spectral data reported in the literature provide a reliable reference for validation.[5]
| Technique | Data | Interpretation |
| Infrared (IR) | 3200 - 2400 cm⁻¹, 1652 cm⁻¹, 1104 cm⁻¹ | The broad band at 3200-2400 cm⁻¹ is characteristic of the N-H stretch of the ammonium salt (R-NH₃⁺). The sharp peak at 1652 cm⁻¹ corresponds to the C=O stretch of the amide. The band at 1104 cm⁻¹ is indicative of the C-O-C stretch of the morpholine ring. |
| ¹H NMR (D₂O) | δ 3.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H), 3.46 (t, 2H) | The singlet at 3.98 ppm represents the two protons of the methylene group adjacent to the amine (-CH₂-NH₃⁺). The multiplet and two triplets between 3.46 and 3.78 ppm correspond to the eight protons of the morpholine ring. |
| ¹³C NMR (DMSO-d₆) | δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9 | The peak at 165.7 ppm is the amide carbonyl carbon. The signals at 66.0 and 65.8 ppm are the carbons adjacent to the oxygen in the morpholine ring. The remaining signals at 44.7, 42.2, and 39.9 ppm correspond to the other carbons of the morpholine ring and the alpha-carbon. |
Applications in Medicinal Chemistry and Drug Development
The utility of 2-Amino-1-morpholinoethanone hydrochloride lies in its structure, which presents two key reactive handles: a primary amine and a robust morpholine ring. This makes it an ideal "building block" for introducing the morpholine moiety into larger, more complex molecules.
The Morpholine Scaffold in CNS Drug Discovery
The morpholine ring is a highly valued scaffold in modern drug discovery, particularly for agents targeting the Central Nervous System (CNS).[6] Its presence in a drug candidate can confer several advantageous properties:
-
Improved Physicochemical Properties: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can improve solubility and metabolic stability.
-
Blood-Brain Barrier (BBB) Penetration: The morpholine moiety is often incorporated into molecules to enhance their ability to cross the BBB, a critical requirement for CNS-acting drugs.[6]
-
Target Engagement: The ring can serve as a key pharmacophore, interacting directly with residues in the binding sites of therapeutic targets such as kinases and receptors.[6]
Caption: Role as a building block in synthetic drug development pipelines.
Use as a Synthetic Intermediate
The primary amine of 2-Amino-1-morpholinoethanone hydrochloride is a nucleophilic center that can readily undergo a variety of chemical transformations, including:
-
Amide bond formation: Acylation to form more complex amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides to introduce new substituents.
This versatility allows chemists to append diverse functional groups, building out from the core scaffold to optimize a molecule's potency, selectivity, and pharmacokinetic profile. For example, it has been used in the development of potent and non-toxic δ-secretase inhibitors, which are of interest for treating neurodegenerative diseases like Alzheimer's.[6]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
The compound is classified as an irritant.[2] The following GHS information is based on available safety data sheets.
| Hazard Type | GHS Code | Statement | Source(s) |
| Pictogram | GHS07 | [2] | |
| Signal Word | Warning | [2] | |
| Hazard Statement | H319 | Causes serious eye irritation. | [2][7] |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[4]
Storage Recommendations
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability.[2][7]
-
Atmosphere: Keep the container tightly sealed and store in a dry place.[7] The compound is hygroscopic and should be protected from moisture.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
2-Amino-1-morpholinoethanone hydrochloride is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and the strategic importance of its morpholine scaffold make it an essential tool for medicinal chemists. By leveraging its dual functionality, researchers can efficiently synthesize novel compounds with improved pharmacological profiles, particularly for challenging therapeutic areas like CNS disorders. Adherence to strict safety and handling protocols is mandatory to ensure its effective and safe utilization in the laboratory.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC). [Link]
-
2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2. PubChem. [Link]
-
2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK. [Link]
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